molecular formula C17H18O5 B2645420 cyclohexyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 873857-52-4

cyclohexyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2645420
CAS No.: 873857-52-4
M. Wt: 302.326
InChI Key: LXUBMXNGFGINFA-UHFFFAOYSA-N
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Description

Cyclohexyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . This compound is known for its potential biological and pharmaceutical properties.

Scientific Research Applications

Cyclohexyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate has been extensively studied for its scientific research applications. It has shown potential in various fields, including:

Mechanism of Action

The mechanism of action of cyclohexyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. It has been shown to inhibit enzymes such as pancreatic lipase, which plays a role in obesity treatment . The compound interacts with active site amino acids, leading to its inhibitory effects .

Comparison with Similar Compounds

Cyclohexyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate can be compared with other similar coumarin derivatives, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

cyclohexyl 6-methoxy-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-20-13-7-8-15-11(9-13)10-14(17(19)22-15)16(18)21-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUBMXNGFGINFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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